Ethyl 4-methylpent-4-en-2-ynoate

Description

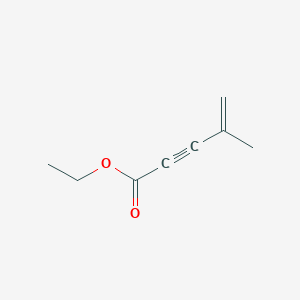

Ethyl 4-methylpent-4-en-2-ynoate is an α,β-unsaturated ester characterized by a conjugated triple bond (C2–C3) and a double bond (C4–C5), with a methyl substituent at the C4 position. Its IUPAC name reflects this unique arrangement of unsaturated bonds and substituents.

Properties

CAS No. |

80220-85-5 |

|---|---|

Molecular Formula |

C8H10O2 |

Molecular Weight |

138.16 g/mol |

IUPAC Name |

ethyl 4-methylpent-4-en-2-ynoate |

InChI |

InChI=1S/C8H10O2/c1-4-10-8(9)6-5-7(2)3/h2,4H2,1,3H3 |

InChI Key |

XCJFEQBPKMOFTB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CC(=C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Copper-Based Catalysis

The most innovative approach to synthesizing ethyl 4-methylpent-4-en-2-ynoate involves the carboxylation of terminal alkynes using carbon dioxide (CO₂) under catalytic conditions. This method, detailed in a 2002 patent, employs a copper(I) complex with polydentate nitrogen ligands to facilitate the insertion of CO₂ into the acetylenic C–H bond. The reaction proceeds via the formation of a copper acetylide intermediate, which reacts with CO₂ to yield 4-methylpent-4-en-2-ynoic acid. Subsequent esterification with ethanol produces the target compound.

Key steps include:

- Deprotonation : A base (e.g., cesium carbonate) abstracts the terminal proton from 2-methyl-1-buten-3-yne, forming a copper acetylide.

- CO₂ Insertion : The copper complex activates CO₂, enabling nucleophilic attack by the acetylide to form a propiolate intermediate.

- Esterification : The intermediate acid reacts with ethanol in the presence of sulfuric acid, yielding this compound.

This method achieves yields exceeding 70% under optimized conditions (60°C, 20 bar CO₂).

Optimization of Reaction Conditions

The efficiency of this route depends on:

- Ligand Design : Bidentate ligands like 1,10-phenanthroline enhance catalytic activity by stabilizing the copper center.

- Base Selection : Bulky bases (e.g., 1,8-diazabicycloundec-7-ene) improve deprotonation kinetics.

- CO₂ Pressure : Higher pressures (20–30 bar) shift equilibrium toward carboxylation.

Acid-Catalyzed Esterification of 4-Methylpent-4-en-2-ynoic Acid

Traditional Esterification Protocols

A conventional route involves esterifying 4-methylpent-4-en-2-ynoic acid with ethanol using acid catalysts. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) is typically employed under reflux conditions. The reaction follows a nucleophilic acyl substitution mechanism:

$$

\text{RCOOH} + \text{EtOH} \xrightarrow{\text{H}^+} \text{RCOOEt} + \text{H}_2\text{O}

$$

Typical Conditions :

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors replace batch systems, reducing reaction times to 2–3 hours. Heterogeneous catalysts (e.g., Amberlyst-15) enable catalyst recycling, minimizing waste.

Advantages :

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methylpent-4-en-2-ynoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.

Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the compound.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can react with the ester group.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alkanes or alcohols.

Substitution: Alcohols or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-methylpent-4-en-2-ynoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-methylpent-4-en-2-ynoate involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in nucleophilic substitution reactions, the ester group is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the product.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and functional groups among ethyl 4-methylpent-4-en-2-ynoate and related compounds:

Physical and Spectroscopic Properties

- Spectroscopy: Compounds with triple bonds (e.g., ethyl pent-4-ynoate) exhibit distinct IR absorptions (~2100 cm⁻¹ for C≡C) and deshielded NMR signals for sp-hybridized carbons . Ethyl 4-methyl-2-phenylpent-4-enoate () shows characteristic δH ~5–6 ppm for vinyl protons and δC ~120–140 ppm for unsaturated carbons .

- Boiling Points and Solubility: Branched esters (e.g., methyl 4-oxopent-2-ynoate) likely have lower volatility than linear analogs. Bulky groups (e.g., diphenyl in –5) reduce solubility in polar solvents .

Q & A

Q. How should researchers structure a publication to highlight novel findings about this compound’s bioactivity or catalytic applications?

- Methodological Answer : Follow IMRAD format with emphasis on reproducibility:

- Introduction : Contextualize novelty (e.g., comparison to Ethyl 4-methylvalerate ).

- Methods : Detail synthetic protocols, characterization parameters, and statistical rigor.

- Results : Use tables/graphs for kinetic data; highlight anomalies and resolutions.

- Discussion : Contrast findings with literature, addressing mechanistic hypotheses and limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.